N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 4-fluorobenzyl group at the N1 position and a piperidin-4-ylmethyl group substituted with a 2-(methylthio)benzyl moiety at the N2 position.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2S/c1-30-21-5-3-2-4-19(21)16-27-12-10-18(11-13-27)15-26-23(29)22(28)25-14-17-6-8-20(24)9-7-17/h2-9,18H,10-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTFYAHDGSESAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine intermediate.
Attachment of the Methylthiobenzyl Group: This step involves the reaction of the piperidine intermediate with a methylthiobenzyl halide under basic conditions.
Formation of the Oxalamide Linkage: The final step involves the reaction of the substituted piperidine with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced under strong reducing conditions to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the methylthio group.
Reduction: Amines from the reduction of the oxalamide linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated and sulfur-containing groups on biological activity. It may serve as a model compound for the development of new drugs with improved pharmacokinetic properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylthio group could participate in covalent bonding or redox reactions. The piperidine ring provides structural rigidity, facilitating specific interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamides with antiviral activity share structural similarities with the target compound:
- Key Differences: Substituent Effects: The target’s methylthio-benzyl group contrasts with Compound 13’s thiazole ring, which may alter binding to viral proteins due to differences in aromaticity and hydrogen-bonding capacity. BNM-III-170’s guanidinomethyl group facilitates strong ionic interactions absent in the target, suggesting divergent mechanisms .
Oxalamides with Halogenated Aryl Groups
Compounds with halogenated aryl groups (e.g., chloro, bromo) highlight substituent-dependent activity:
- Synthetic Challenges: Lower yields (23–36%) in halogenated oxalamides suggest sensitivity to substituent bulk and reactivity .
Flavoring Oxalamides with Methoxy/Pyridyl Groups
Flavoring agents demonstrate divergent applications but shared metabolic pathways:
- Metabolic Comparison :
Piperidine-Containing Analogues
Piperidine-based oxalamides exhibit structural flexibility:
- Thiophene vs.
Biological Activity
N1-(4-fluorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including enzyme interactions, antimicrobial properties, and pharmacological implications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24FN3O2S
- Molecular Weight : 357.48 g/mol
- CAS Number : 941889-31-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the oxalamide moiety contributes to the compound's overall stability and activity. This compound may function as an inhibitor or agonist in various biochemical pathways, impacting physiological processes.
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.09 μM against Agaricus bisporus tyrosinase (AbTYR), significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
Table 1: Inhibitory Activity of Selected Compounds on Tyrosinase
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| This compound | 0.09 | Competitive |
| Kojic Acid | 17.76 | Competitive |
| Compound 26 | 0.18 | Competitive |
Antimicrobial Activity
In vitro tests have shown that this compound exhibits notable antibacterial activity against various strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Study 1: Enzyme Interaction
A study demonstrated that this compound effectively inhibited the enzyme target involved in inflammatory pathways. Molecular docking simulations indicated significant interaction energies, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, this compound was tested against several bacterial strains using standard broth microdilution methods. Results indicated effective inhibition at low concentrations, suggesting its potential utility in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
